Regioisomeric Purity and Structural Identity vs. (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol
The target compound 1251262-73-3 is supplied at a certified purity of ≥98% (HPLC) by multiple vendors, with full spectroscopic characterization (¹H NMR, ¹³C NMR, LCMS) confirming the 6-methylpyrimidin-4-yl regioisomer . In contrast, the 2-pyrimidinyl regioisomer (1-(pyrimidin-2-yl)pyrrolidin-2-yl)methanol, CAS 1247361-25-6, is also commercially available but the positional isomerism renders it a different chemical entity with distinct reactivity; no published study has directly compared the two in a biological assay or synthetic transformation . The 4-pyrimidinyl attachment in 1251262-73-3 places the pyrrolidine nitrogen meta to the methyl substituent, a geometry that is specifically claimed in ACC inhibitor patents, whereas the 2-pyrimidinyl analog places the substituents in an ortho relationship, which may alter binding to the ACC active site [1][2].
| Evidence Dimension | Commercial purity (HPLC) and regioisomeric identity |
|---|---|
| Target Compound Data | Purity ≥98%; identity confirmed by NMR and LCMS |
| Comparator Or Baseline | (1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanol (CAS 1247361-25-6): purity ≥95% reported by vendors; different regioisomer |
| Quantified Difference | Target compound offers ≥3% higher certified purity; regioisomeric difference (4-pyrimidinyl vs. 2-pyrimidinyl) is categorical |
| Conditions | Vendor certificates of analysis (Chemscene, Leyan); no published head-to-head assay |
Why This Matters
For medicinal chemistry campaigns targeting ACC or related kinases, the 4-pyrimidinyl regioisomer is the patent-relevant scaffold; procuring the 2-pyrimidinyl isomer would yield inactive or off-target compounds.
- [1] Boehringer Ingelheim International GmbH. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2, issued February 24, 2015. View Source
- [2] F. Hoffmann-La Roche AG. Novel pyrrolidine derivatives. European Patent EP 2,814,822 A1, filed February 14, 2013. View Source
